

# comparison of commercial 17-alpha-Hydroxyprogesterone ELISA kits

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Compound of Interest

Compound Name: 17-Hydroxypregn-4-en-3-one

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A comprehensive analysis of commercially available 17-alpha-Hydroxyprogesterone (17-OHP) ELISA kits is essential for researchers, scientists, and drug development professionals to select the most suitable assay for their specific needs. This guide provides a detailed comparison of product performance based on manufacturers' specifications and includes relevant experimental protocols and pathway diagrams to aid in the decision-making process.

## Overview of 17-alpha-Hydroxyprogesterone

17-alpha-Hydroxyprogesterone (17-OHP) is a crucial endogenous steroid hormone synthesized primarily in the adrenal glands, gonads, and placenta. It serves as a key intermediate in the biosynthesis of glucocorticoids and sex steroids. Clinically, the measurement of 17-OHP levels is a vital tool for diagnosing and managing disorders such as congenital adrenal hyperplasia (CAH), which is most commonly caused by a deficiency in the enzyme 21-hydroxylase. In cases of 21-hydroxylase deficiency, 17-OHP accumulates in the body, and its elevated levels are a primary diagnostic marker.

## **Comparison of Commercial 17-OHP ELISA Kits**

The following table summarizes the performance characteristics of several commercially available 17-OHP ELISA kits. The data presented is based on information provided by the respective manufacturers.



Feature	Cloud- Clone Corp. (CEA454 Ge)	BioVendo r (RUO)	DRG Internatio nal (EIA- 1292)	Invitroge n (EIA17OH P)	Diagnosti cs Biochem Canada (CAN-E- 4210)	Biomatik (EKU0201 1)
Assay Principle	Competitiv e Inhibition	Competitiv e ELISA	Competitiv e Binding	Competitiv e ELISA	Competitiv e Immunoas say	Competitiv e Inhibition
Sample Types	Serum, plasma, tissue homogenat es, cell lysates, cell culture supernates , other biological fluids	Saliva	Serum	Fecal Extract, Plasma, Serum, Supernata nt	Serum	Serum, plasma, tissue homogenat es, cell lysates, cell culture supernates , other biological fluids
Detection Range	1.23-100 ng/mL	3.6 – 1000 pg/mL	0.034 – 20 ng/mL	24.69- 6,000 pg/mL	0.15 - 20 ng/mL	1.23-100 ng/mL
Sensitivity	< 0.63 ng/mL	Not Specified	Not Specified	20.3 pg/mL	0.051 ng/mL	0.57 ng/mL
Intra-Assay Precision (CV%)	< 10%	Not Specified	Not Specified	6.6%	Not Specified	< 10%
Inter-Assay Precision (CV%)	< 12%	Not Specified	Not Specified	8%	Not Specified	< 12%



Assay	2 hours	Not	Not	1.5 hours	1 hour	2 hours
Time	2 HOUIS	Specified	Specified			2 110u15

# **Cross-Reactivity Data**

The specificity of an ELISA kit is crucial for accurate quantification of the target analyte. The following table details the cross-reactivity of various kits with other structurally related steroids.

Steroid	BioVendor	DRG International	Diagnostics Biochem Canada
17-α-OH Progesterone	100%	100%	100%
Progesterone	1.20%	Not Specified	1.7%
11-Desoxycortisol	1.40%	1.4%	< 0.25%
Estriol	< 0.01%	< 0.01%	Not Specified
Estradiol 17β	< 0.01%	< 0.01%	Not Specified
Testosterone	< 0.01%	< 0.01%	Not Specified
Dihydrotestosterone	< 0.01%	< 0.01%	Not Specified
DOC	0.05%	0.05%	Not Specified
DHEA	< 0.01%	Not Specified	< 0.25%
DHEA-S	< 0.001%	Not Specified	< 0.25%
Cortisol	< 0.01%	Not Specified	< 0.25%
Corticosterone	< 0.05%	Not Specified	Not Specified
Aldosterone	< 0.01%	Not Specified	Not Specified
Androstenedione	< 0.01%	Not Specified	Not Specified
Prednisone	Not Specified	Not Specified	< 0.25%



### **Experimental Protocols**

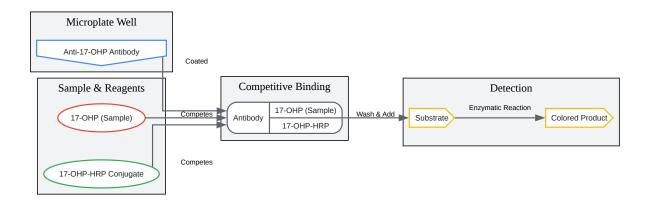
While specific protocols may vary slightly between manufacturers, the general workflow for a competitive 17-OHP ELISA is as follows. Users should always refer to the kit-specific manual for detailed instructions.

- Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples at the required dilutions.
- Binding: Add a specific volume of standards, controls, and samples to the wells of the microplate pre-coated with an anti-17-OHP antibody.
- Competition: Add the 17-OHP-Horseradish Peroxidase (HRP) conjugate to each well. During incubation, the endogenous 17-OHP in the sample competes with the HRP-conjugated 17-OHP for binding to the limited number of antibody sites.
- Washing: After incubation, wash the wells to remove any unbound antigen and antigenenzyme conjugate.
- Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
- Stopping Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., dilute sulfuric acid).
- Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.
- Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples by interpolating their absorbance values from the standard curve.

## **Visualizing Key Processes**

To further aid in the understanding of the experimental workflow and the biological context of 17-OHP, the following diagrams are provided.

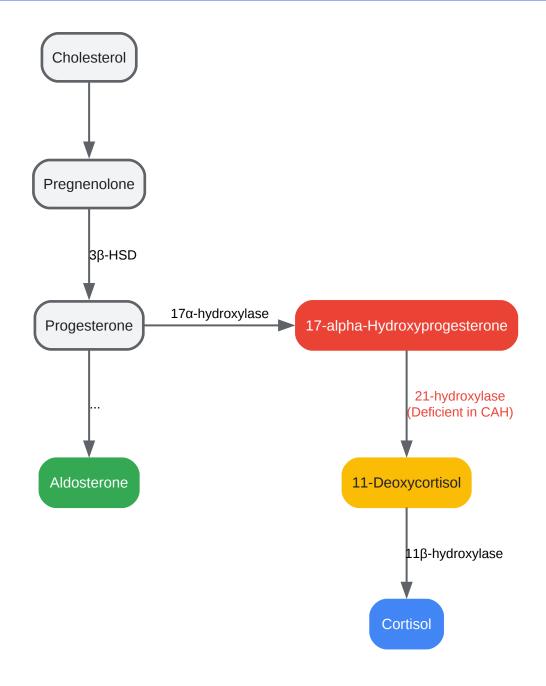




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Caption: A diagram illustrating the competitive ELISA workflow for 17-OHP detection.





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Caption: Steroid biosynthesis pathway highlighting the role of 17-alpha-Hydroxyprogesterone.

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